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Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2

Cat. No.: B12377099 Get Quote

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the

FL118 derivative, "FL118-C3-O-C-amide-C-NH2," a molecule of significant interest in the

development of next-generation antibody-drug conjugates (ADCs). While direct experimental

data for this specific linker is limited in publicly available literature, this guide leverages the

extensive research on its parent compound, FL118, a potent anti-cancer agent, to provide a

thorough understanding of its core chemical and biological attributes.

Core Chemical Properties of FL118-C3-O-C-amide-
C-NH2
"FL118-C3-O-C-amide-C-NH2" is a derivative of FL118, a novel camptothecin analog. This

specific modification introduces a linker arm with a terminal amine group, designed for

conjugation to antibodies. The chemical properties of a deuterated version, FL118-C3-O-C-
amide-C-NH2-d5, are available and provide insight into the molecule's characteristics.

Table 1: Computed Physicochemical Properties of FL118-C3-O-C-amide-C-NH2-d5[1]
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Property Value Source

Molecular Formula C₂₇H₂₈N₄O₈ PubChem

Molecular Weight 541.6 g/mol PubChem

XLogP3 -0.2 PubChem

Hydrogen Bond Donor Count 4 PubChem

Hydrogen Bond Acceptor

Count
10 PubChem

Rotatable Bond Count 9 PubChem

Exact Mass 541.22209759 Da PubChem

Monoisotopic Mass 541.22209759 Da PubChem

Topological Polar Surface Area 163 Å² PubChem

Heavy Atom Count 39 PubChem

Complexity 1090 PubChem

Note: These properties are computationally generated for a deuterated analog and may slightly

differ from the non-deuterated compound.

The Parent Compound: FL118 - A Potent Antitumor
Agent
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a structurally distinct

analog of camptothecin.[2][3] It has demonstrated superior antitumor activity compared to other

camptothecin derivatives like irinotecan and topotecan.[3][4][5] A key feature of FL118 is its

ability to overcome drug resistance mechanisms, such as those mediated by the ABCG2 efflux

pump.[4][6]

The unique chemical structure of FL118, particularly the "10, 11-methylenedioxy" group, is

crucial for its distinct mechanism of action.[3] While it is a poor inhibitor of its traditional target,

topoisomerase 1 (Top1), its potent anticancer effects are attributed to its ability to modulate the

expression of multiple apoptosis-related proteins.[4]
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Mechanism of Action and Signaling Pathways of
FL118
The primary mechanism of action of FL118 involves the targeted inhibition of several anti-

apoptotic proteins, leading to the induction of apoptosis in cancer cells. This activity is largely

independent of the p53 tumor suppressor status, making it effective against a broad range of

cancers.[4][7][8]

Key Molecular Targets of FL118:

Inhibitor of Apoptosis (IAP) Family: FL118 downregulates the expression of survivin, XIAP,

and cIAP2.[4][8][9]

Bcl-2 Family: It inhibits the anti-apoptotic protein Mcl-1 while inducing the expression of pro-

apoptotic proteins such as Bax and Bim.[4]

DDX5 (p68): FL118 binds to the oncoprotein DDX5, leading to its dephosphorylation and

degradation. DDX5 is a key regulator of multiple oncogenic proteins.[2][7]

The multifaceted targeting of these pathways contributes to the potent and broad-spectrum

anticancer activity of FL118.
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Caption: FL118 mechanism of action targeting key apoptosis regulatory proteins.

Experimental Protocols: Synthesis of FL118
Derivatives
The synthesis of FL118 derivatives often involves multi-step chemical reactions. While the

specific protocol for "FL118-C3-O-C-amide-C-NH2" is not detailed in the provided search

results, a general workflow for creating substituted FL118 analogs can be outlined. For

instance, the synthesis of 7-substituted FL118 analogues has been described.[10]

General Workflow for Synthesis of FL118 Derivatives:
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Caption: Generalized workflow for the synthesis of FL118 derivatives.

Application in Antibody-Drug Conjugates (ADCs)
"FL118-C3-O-C-amide-C-NH2" is identified as an ADC linker.[11] This indicates its role in

connecting the potent cytotoxic payload (FL118) to a monoclonal antibody that targets specific

antigens on cancer cells. The development of FL118-based ADCs is a promising strategy to
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enhance the therapeutic window of this potent anticancer agent by delivering it directly to the

tumor site, thereby minimizing systemic toxicity.[12]

The logical relationship for an FL118-based ADC can be visualized as follows:
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Caption: Logical components of an FL118-based antibody-drug conjugate.

Conclusion and Future Directions
"FL118-C3-O-C-amide-C-NH2" represents a critical component in the advancement of

targeted cancer therapies. By functionalizing the potent anticancer agent FL118 for antibody

conjugation, it opens new avenues for developing highly specific and effective ADCs. While this

guide provides a foundational understanding based on the well-characterized parent

compound, further research is needed to fully elucidate the specific chemical and biological

properties of this linker and its resulting ADCs. Future studies should focus on the stability of

the linker, the release mechanism of the FL118 payload within the target cell, and the overall

efficacy and safety profile of the resulting conjugates in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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